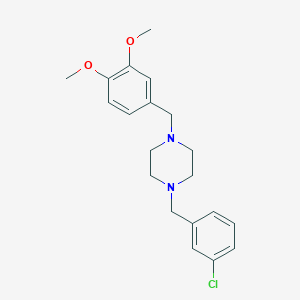
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. TCB-2 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A subtype. It binds to the receptor and activates a signaling pathway that leads to the modulation of various neurotransmitters, such as dopamine, norepinephrine, and glutamate. This modulation can result in changes in mood, perception, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely mediated by its interaction with the serotonin receptor. It has been shown to induce changes in brain activity, such as increased blood flow and metabolism in certain regions. This compound has also been shown to modulate the release of various neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its high potency and selectivity for the serotonin receptor. This allows for precise modulation of the receptor activity, which can be useful for studying its structure and function. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the development of new compounds based on the structure of this compound, which may have improved pharmacological properties and therapeutic potential. Another direction is the investigation of the role of the serotonin receptor in various neurological and psychiatric disorders, and the potential of this compound as a therapeutic agent. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, and its potential toxicity and safety concerns.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. It has been shown to modulate the activity of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound has also been investigated as a potential tool for studying the structure and function of the serotonin receptor, which is a key target for many psychoactive drugs.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-6-4-5-7-18(16)22/h4-7,12-13H,8-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCCFIJHYZVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360562 | |
| Record name | 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5865-83-8 | |
| Record name | 1-[(2-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)











